5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
Properties
IUPAC Name |
5-oxo-2-pyrrol-1-yl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-11-12-16(15-7-4-10-23-15)17-13(21)5-3-6-14(17)22-18(12)20-8-1-2-9-20/h1-2,4,7-10,16H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDOLFTTWNNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC=CS4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the condensation of a pyrrole derivative with a thiophene derivative, followed by cyclization with a chromene precursor, can yield the desired compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular components to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromene Derivatives
Key Structural and Functional Differences
The following compounds are compared based on substituents, hydrogen bonding, spectral data, and synthesis routes:
Spectroscopic and Crystallographic Data
- ¹³C NMR: Target Compound: Expected peaks for pyrrole (δ ~120–130 ppm), thiophene (δ ~125–140 ppm), and carbonyl (δ ~195 ppm) based on analogs . Amino-Substituted Analogs: Amino carbons appear at δ ~50–60 ppm; carbonyl at δ ~195 ppm .
- Melting Points: Amino-substituted chromenes: 210–230°C ; Target compound’s m.p. is unreported but likely higher due to increased rigidity from the pyrrole ring.
- Crystal Packing: Amino derivatives form 2D hydrogen-bonded networks via N–H···N/O interactions . The target compound lacks N–H donors, relying on weaker interactions (e.g., C–H···O/N), leading to less dense packing .
Biological Activity
The compound 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The structure includes a pyrrole ring, a thiophene moiety, and a chromene framework, which are known to influence various biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chromenes have been shown to scavenge free radicals effectively. The antioxidant activity is often attributed to the presence of hydroxyl groups that can donate electrons to neutralize reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that similar pyrrole and thiophene derivatives exhibit inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The structural features allow for binding interactions with DNA or proteins involved in cancer progression. For example, related compounds have been reported to inhibit cell proliferation in cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with thiophene and chromene structures have been noted for their anti-inflammatory effects. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-donating groups allows the compound to neutralize free radicals.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammation or cancer cell proliferation.
- DNA Binding : Some derivatives can intercalate into DNA, disrupting replication processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-tetrahydrochromene-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Condensation of thiophen-2-yl aldehyde with malononitrile and a cyclic ketone (e.g., cyclohexanedione) under acidic conditions (e.g., acetic acid) to form the tetrahydrochromene core .
- Step 2 : Introduction of the 1H-pyrrole substituent via nucleophilic substitution or cyclization using β-chloroenaldehyde intermediates .
- Key Catalysts : Piperidine or ammonium acetate are commonly used to accelerate cyclocondensation .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Workflow :
- X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles (e.g., thiophene ring tilt = 5.2°) to confirm stereochemistry .
- Spectroscopy :
- IR : Peaks at ~2207 cm⁻¹ (C≡N stretch) and ~1678 cm⁻¹ (C=O) .
- ¹H NMR : Characteristic signals for tetrahydrochromene protons (δ 2.1–2.3 ppm, CH₂) and pyrrole NH (δ 10.9 ppm) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion against S. aureus (MIC ≤ 25 µg/mL) and E. coli (MIC ≤ 50 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 IC₅₀ = 18.7 µM) .
- Target Prediction : Dihydropyrimidine dehydrogenase (DPD) inhibition assays due to structural similarity to pyrimidine analogs .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 12–35 µM across studies) may arise from conformational flexibility.
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with CDK2) using crystal structure data (PDB: 1H1S) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with activity trends .
- Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Structural Modifications :
- Bioisosteric Replacement : Substitute the nitrile group (-CN) with a trifluoromethyl (-CF₃) to enhance metabolic stability .
- Prodrug Design : Esterify the 5-oxo group to improve oral bioavailability .
- ADMET Profiling :
- Caco-2 Permeability : Log P = 2.1 ± 0.3 (moderate absorption).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How do crystallographic data inform polymorph control during scale-up synthesis?
- Key Findings :
- Polymorph Identification : Triclinic (P1) and monoclinic (P2₁/c) forms differ in packing density (e.g., 1.32 g/cm³ vs. 1.28 g/cm³) .
- Stability : The triclinic form dominates under ethanol recrystallization (ΔG = -4.2 kcal/mol) .
- Process Optimization : Use seeded crystallization with a 5% triclinic seed load to suppress undesired polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
